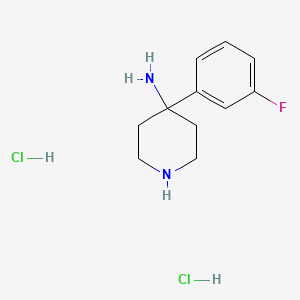

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

Description

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 3-fluorophenyl substituent at the 4-position of the piperidine ring, with two hydrochloride counterions enhancing its solubility and stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-fluorophenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;;/h1-3,8,14H,4-7,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQMBVRVDBLDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC(=CC=C2)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. The process can be summarized as follows:

Starting Materials: 3-fluoroaniline and piperidine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

Reaction Steps: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, with the molecular formula C₁₁H₁₃FN₂·2HCl and a molecular weight of 267.17 g/mol, is a chemical compound featuring a piperidine ring substituted with a fluorophenyl group. The presence of the fluorine atom influences the compound's electronic characteristics and biological activity, making it interesting for medicinal chemistry and drug development. It is exclusively intended for research purposes and not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is explored across various scientific fields for its unique properties and potential applications.

- Material Science The compound is used in developing new materials with specific photophysical and electrochemical characteristics. It is incorporated into various materials, and its impact on the material’s properties is assessed using techniques like scanning electron microscopy and energy-dispersive X-ray spectroscopy. The incorporation of the compound has resulted in materials with enhanced properties, such as increased conductivity and improved photostability.

- Oncology Compounds with the piperidine nucleus, such as N-(4-fluorophenyl)piperidin-4-amine dihydrochloride, are being explored for their potential as anticancer agents due to their pharmacophoric features.

- Neuroscience The neuroprotective properties of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride are studied to assess its potential in treating neurodegenerative diseases. Neuroprotection assays are conducted in cellular models to evaluate the compound’s ability to protect neurons from toxic insults. The compound has shown promise in protecting neuronal cells, which may be beneficial in the development of therapies for conditions like Alzheimer’s disease.

- Pharmacology The analgesic and anti-inflammatory effects of piperidine derivatives are explored for potential use in pain management and inflammatory conditions. In vivo models are used to test the analgesic properties, and the anti-inflammatory effects are measured using assays that evaluate the inhibition of inflammatory mediators. Studies suggest that these compounds can effectively reduce pain and inflammation, making them candidates for new analgesic and anti-inflammatory drugs.

- Cardiology Research into the cardiovascular effects of piperidine derivatives includes their potential role as antihypertensive agents. The effects on blood pressure and heart rate are measured in animal models, and the interaction with cardiovascular receptors is analyzed.

- Psychiatry The psychopharmacological properties of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride are studied for their potential use as antipsychotic and antidepressant medications. Behavioral assays in animal models are used to assess the compound’s effects on mood and cognition, and its binding to neurotransmitter receptors is examined. Preliminary results show that the compound has an impact on neurotransmitter systems, which may be harnessed for psychiatric applications.

The biological activity of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride has been explored primarily regarding its potential as a pharmacological agent. It has shown promise as an inhibitor in various biological pathways, particularly those involving neurotransmitter systems. Due to its structural similarity to known psychoactive compounds, it is being investigated for effects on central nervous system targets, including dopamine and serotonin receptors.

Related compounds

Several related compounds exist, each with unique structural features and attributes:

- N-(3-fluorophenyl)piperidin-4-amine Similar piperidine structure with a meta-substituted fluorobenzene, potentially leading to different receptor binding profiles.

- 4-Amino-N-(2-fluorophenyl)piperidine Contains a fluorine substituent at the ortho position and may exhibit distinct pharmacological effects.

- 1-(4-Fluorophenyl)-piperazine A piperazine derivative instead of piperidine that may have different neuropharmacological activity due to its ring structure.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Halogen Variation

- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6) : A chloro substituent at the para position of the benzyl group alters lipophilicity and steric bulk compared to the target compound .

- N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS 1349716-53-5) : Dual halogenation (Cl and F) at different positions may enhance binding specificity in biological targets .

Aromatic Ring Modifications

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (CAS 1417793-35-1) : Methoxy and nitro groups introduce strong electron-withdrawing and donating effects, significantly altering electronic properties and solubility .

- 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride : Replacement of piperidine with tetrahydropyran and a CF₃ group increases metabolic stability and hydrophobicity .

Salt Forms and Counterions

All compared compounds are hydrochloride salts, but the number of counterions varies:

- Dihydrochlorides : Common in the target compound and analogs like 4-(2-chlorobenzyl)piperidin-4-amine dihydrochloride (CAS 1779132-60-3) .

- Trihydrochlorides : Rare, e.g., 1-(pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride (CAS 160357-88-0), which may affect crystallinity and solubility .

Pharmacological and Physicochemical Properties

Molecular Weights and Solubility

*Assumed molecular formula based on analogs.

Key Observations

Biological Activity

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes recent research findings, structure-activity relationships (SAR), and case studies that highlight the biological properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15Cl2FN

- Molecular Weight : 249.15 g/mol

- CAS Number : 1779125-54-0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antibacterial, anticancer, and neuroprotective properties.

Antibacterial Activity

Research has demonstrated that derivatives of piperidine, including 4-(3-Fluorophenyl)piperidin-4-amine, exhibit significant antibacterial activity against Mycobacterium tuberculosis. A study highlighted the compound's ability to inhibit MmpL3, a crucial target for tuberculosis treatment, with a minimum inhibitory concentration (MIC) identified at 6.3 µM for one of its analogs .

| Compound | MIC (µM) | Target |

|---|---|---|

| 4PP-1 | 6.3 | MmpL3 |

| 4PP-2 | 2.0 | MmpL3 |

| 4PP-3 | 6.8 | MmpL3 |

Anticancer Activity

The compound has also shown promise in cancer therapy. Studies have indicated that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, one research effort demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves interaction with specific protein targets, enhancing the efficacy of the treatment.

Neuroprotective Effects

In terms of neuroprotection, compounds similar to 4-(3-Fluorophenyl)piperidin-4-amine have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The introduction of the piperidine moiety has been associated with improved brain exposure and antioxidant properties.

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine derivatives reveal that modifications on the phenyl ring significantly affect biological activity. For example, substituents at different positions on the phenyl ring can enhance or diminish antibacterial potency and selectivity .

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances antibacterial activity.

- Positioning : Substituents at the para position often yield better results than those at the meta or ortho positions.

- Lipophilicity : Balancing lipophilicity is crucial; compounds with moderate logP values tend to exhibit optimal activity.

Case Studies

- Study on Tuberculosis Inhibition :

- Anticancer Evaluation :

Q & A

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

The compound is typically synthesized via Mannich reactions , where ketones (e.g., fluorophenyl derivatives) react with formaldehyde and amines (e.g., piperidin-4-amine) under acidic conditions . Purification involves recrystallization in ethanol or methanol to remove unreacted intermediates. HPLC (≥98% purity) and mass spectrometry (to confirm molecular weight, e.g., ~291.79 g/mol) are critical for validation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the fluorophenyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine CH signals at δ 2.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and identify impurities (<0.5%) .

- Elemental analysis : Validates stoichiometry (e.g., CHFN·2HCl) .

Q. What safety protocols are essential for handling this dihydrochloride salt?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

SHELX programs (e.g., SHELXL) are used for small-molecule refinement. Key steps:

- Collect high-resolution data (≤1.0 Å) to resolve fluorine and chloride positions .

- Apply twin refinement if crystal twinning occurs, leveraging SHELXD for phase determination .

- Validate hydrogen bonding networks (e.g., NH···Cl interactions) using OLEX2 visualization .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC variability .

- Enzyme specificity : Compare activity against related enzymes (e.g., SSAO vs. MAO-A/B) to rule off-target effects .

- Purity verification : Re-test batches with ≥98% HPLC purity to exclude impurity-driven artifacts .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., amine oxidases) with the SMILES string

C1CNCC(C1)(C2=CC(=CC=C2)F)N.Cl.Cl. - ADMET prediction : SwissADME estimates logP (~2.1) and blood-brain barrier permeability to optimize lead candidates .

Q. What experimental designs mitigate low yields in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.